1-{[4'-(Piperidine-1-sulfonyl)-[1,1'-biphenyl]-4-yl]sulfonyl}piperidine
Overview
Description
1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}piperidine is an organic compound that features a biphenyl core with two piperidine sulfonyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}piperidine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Piperidine Sulfonyl Groups: The piperidine sulfonyl groups are introduced through a sulfonylation reaction. Piperidine is reacted with sulfonyl chloride in the presence of a base such as triethylamine to form piperidine sulfonyl chloride. This intermediate is then reacted with the biphenyl core to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The biphenyl core provides structural stability and facilitates binding to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}benzene: Similar structure but with a benzene ring instead of a piperidine ring.
1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}methylpiperidine: Similar structure but with a methyl group attached to the piperidine ring.
Uniqueness: 1-{[4’-(Piperidine-1-sulfonyl)-[1,1’-biphenyl]-4-yl]sulfonyl}piperidine is unique due to its dual piperidine sulfonyl groups, which enhance its chemical reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(4-piperidin-1-ylsulfonylphenyl)phenyl]sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c25-29(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBHGWIYXOXOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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